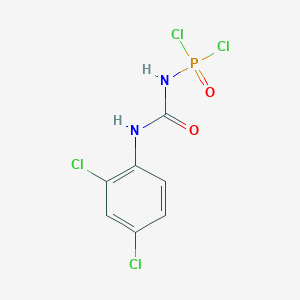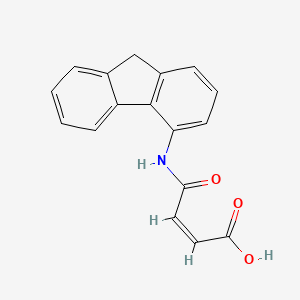
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid is an organic compound that features a fluorenyl group attached to an amino group, which is further connected to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Fluorenylamine Intermediate: The initial step involves the synthesis of 9H-fluoren-4-ylamine through the reduction of 9H-fluoren-4-yl nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The fluorenylamine intermediate is then coupled with a suitable butenoic acid derivative under basic conditions to form the desired product. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid: The E-isomer of the compound with different spatial arrangement.
4-(9H-fluoren-4-ylamino)butanoic acid: A similar compound with a saturated butanoic acid moiety.
9H-fluoren-4-ylamine: The fluorenylamine intermediate used in the synthesis of the target compound.
Uniqueness
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid is unique due to its Z-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
6296-21-5 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c19-15(8-9-16(20)21)18-14-7-3-5-12-10-11-4-1-2-6-13(11)17(12)14/h1-9H,10H2,(H,18,19)(H,20,21)/b9-8- |
Clé InChI |
VTUFNVOANFWPPO-HJWRWDBZSA-N |
SMILES isomérique |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)NC(=O)/C=C\C(=O)O |
SMILES canonique |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


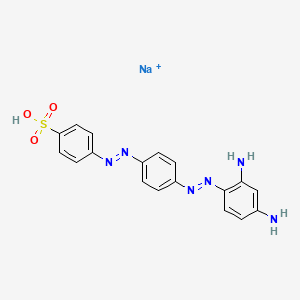
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)


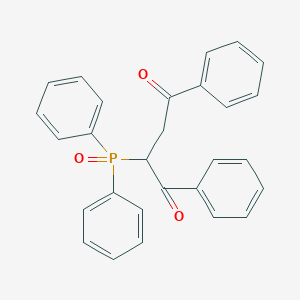
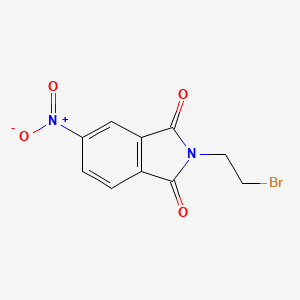
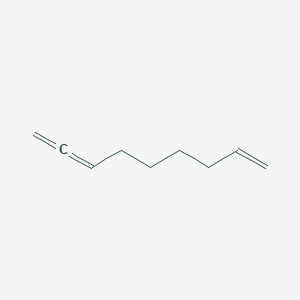

![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
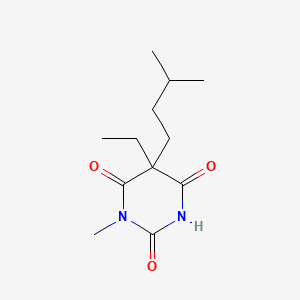
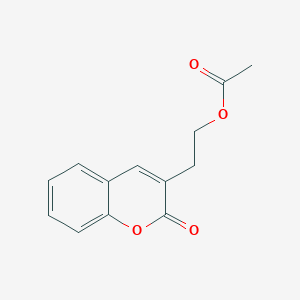
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
